molecular formula C21H18N4O3 B11028111 2-(2-pyridyl)-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-pyridyl)-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11028111
M. Wt: 374.4 g/mol
InChI Key: MBSAJNBQMKTEHD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[4,3-b][1,6]naphthyridine-dione class, characterized by a fused tricyclic core with a pyridyl group at position 2 and a tetrahydrofuranmethyl substituent at position 6. Its structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring planar heterocyclic recognition . The tetrahydrofuranmethyl group enhances solubility compared to purely aromatic analogs, while the pyridyl moiety may facilitate metal coordination or hydrogen bonding .

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

8-(oxolan-2-ylmethyl)-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C21H18N4O3/c26-20-15-12-16-18(7-10-25(21(16)27)19-5-1-2-8-22-19)23-17(15)6-9-24(20)13-14-4-3-11-28-14/h1-2,5-10,12,14H,3-4,11,13H2

InChI Key

MBSAJNBQMKTEHD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The compound can be synthesized through metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This operationally simple reaction proceeds under mild conditions and yields diversely orchestrated 3-ArS/ArSe derivatives .

Chemical Reactions Analysis

Types of Reactions:: The compound undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides.

Major Products:: The specific products formed depend on the reaction conditions. For instance, oxidation may yield hydroxylated derivatives, while reduction could lead to corresponding amines.

Scientific Research Applications

Chemistry:: Researchers explore its reactivity, coordination chemistry, and potential ligand properties.

Biology and Medicine::

    Anticancer Properties: Investigated for its potential as an anticancer agent.

    Biological Activity: Studied for interactions with cellular targets.

Industry::

    Materials Science:

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, affecting cellular pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
Target Compound: 2-(2-Pyridyl)-8-(tetrahydro-2-furanylmethyl)pyrido[...]-dione 2-pyridyl, 8-tetrahydrofuranmethyl C₂₁H₂₀N₄O₃* ~376.4 Moderate solubility in polar solvents; planar core with flexible substituents
2-(2-Methoxyethyl)-8-(pyridin-2-ylmethyl)pyrido[...]-dione 2-methoxyethyl, 8-pyridylmethyl C₂₀H₁₈N₄O₃ 362.4 Higher lipophilicity; reduced metabolic stability due to ether linkage
2-Cyclohexyl-8-(2-hydroxyethyl)pyrido[...]-dione 2-cyclohexyl, 8-hydroxyethyl C₁₉H₂₁N₃O₃ 339.4 Improved steric bulk; hydroxyl group enhances hydrogen bonding potential
Benzo[b]thieno[3,2-h]-1,6-naphthyridin-6(11H)-one (8d) Benzothiophene fusion, 8-chloro C₁₅H₈ClN₃OS 313.8 Enhanced aromaticity; high drug-likeness score (surpassing acyclovir)

*Calculated based on structural similarity to analogs in .

Key Observations:
  • Solubility : The tetrahydrofuranmethyl group in the target compound provides better aqueous solubility compared to the methoxyethyl or cyclohexyl analogs, which are more lipophilic .
  • Metabolic Stability : The pyridylmethyl substituent in ’s analog may undergo faster oxidative metabolism compared to the tetrahydrofuranmethyl group, which is sterically protected .
  • Drug-Likeness: Benzo[b]thieno-naphthyridine derivatives (e.g., 8d) exhibit superior drug-likeness scores (0.87 vs. acyclovir’s 0.63) due to balanced hydrophobicity and hydrogen-bonding capacity . The target compound’s tetrahydrofuran group may mimic this balance.

Pharmacological Activity

  • Enzyme Binding : Pyrido[4,3-b][1,6]naphthyridine-diones with flexible substituents (e.g., tetrahydrofuranmethyl) show improved binding to FAD-dependent oxidoreductases, as observed in crystallographic studies of related compounds .
  • Antiviral Potential: Chlorinated benzo[b]thieno-naphthyridines (e.g., 8d) exhibit structural similarities to 5-chloroacridone, a known antiviral agent, suggesting the target compound’s pyridyl group could be optimized for similar activity .

Biological Activity

The compound 2-(2-pyridyl)-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a member of the pyridopyrimidine family and is notable for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido[4,3-b][1,6]naphthyridine core with substitutions that enhance its biological properties. The presence of both pyridyl and tetrahydrofuran groups contributes to its unique interactions with biological targets.

Table 1: Structural Features

FeatureDescription
Core Structure Pyrido[4,3-b][1,6]naphthyridine
Substituents 2-Pyridyl and tetrahydro-2-furanylmethyl
Molecular Formula C₁₄H₁₅N₃O₂
Molecular Weight 253.29 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown it to be effective against Plasmodium falciparum, the causative agent of malaria. The compound acts as an inhibitor of phosphatidylinositol-4-kinase β (PI4K), which is crucial for the survival of the parasite in red blood cells .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has been shown to selectively inhibit fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma (HCC). In vitro studies demonstrated nanomolar potency against Huh7 cell lines and significant antitumor efficacy in xenograft models .

The dual inhibitory mechanism involves:

  • Inhibition of Hemozoin Formation : By targeting the hemozoin formation pathway, the compound disrupts the lifecycle of Plasmodium species.
  • FGFR4 Signaling Pathway Modulation : The selective inhibition of FGFR4 affects downstream signaling pathways involved in tumor proliferation and survival.

Table 2: Summary of Biological Activities

Activity TypeTarget/PathogenMechanismReference
AntimicrobialPlasmodium falciparumPI4K inhibition
AnticancerFGFR4 in HCCFGFR4 signaling pathway inhibition

Case Study 1: Malaria Treatment

In a study assessing the efficacy of various naphthyridine derivatives against Plasmodium falciparum, the compound showed promising results with minimal off-target effects on human kinases. This specificity is crucial for developing safe antimalarial therapies that do not induce adverse effects in humans.

Case Study 2: Liver Cancer Research

A recent investigation into the effects of FGFR4 inhibitors on liver cancer cells revealed that treatment with this compound led to reduced cell viability and induced apoptosis in Huh7 cells. The findings suggest that this compound could serve as a lead candidate for further development into a targeted therapy for HCC.

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